molecular formula C18H19N5O2 B2369622 1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 633288-05-8

1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2369622
CAS No.: 633288-05-8
M. Wt: 337.383
InChI Key: JDHKXFMQZDOTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that includes both imidazole and purine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative followed by cyclization to form the imidazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to the presence of the phenylethyl group, which can impart distinct biological and chemical properties compared to other methylxanthines. This structural difference can influence its binding affinity, solubility, and overall activity in various applications.

Properties

IUPAC Name

2,4,7-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-11-23-14-15(20(2)18(25)21(3)16(14)24)19-17(23)22(12)10-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHKXFMQZDOTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.